molecular formula C15H14N2O5S B2799434 1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 380208-72-0

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B2799434
CAS No.: 380208-72-0
M. Wt: 334.35
InChI Key: ROHKTNNCVVLGAV-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is a complex organic compound that features a tetrahydroquinoline core substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 1-(2-aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Used as a reagent in organic synthesis.

    4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the para position.

    2-Nitrobenzenesulfonamide: Used in similar applications but with an amide group instead of a chloride.

Uniqueness

1-((2-Nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its tetrahydroquinoline core, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-13-8-3-5-11-6-4-10-16(15(11)13)23(21,22)14-9-2-1-7-12(14)17(19)20/h1-3,5,7-9,18H,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKTNNCVVLGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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